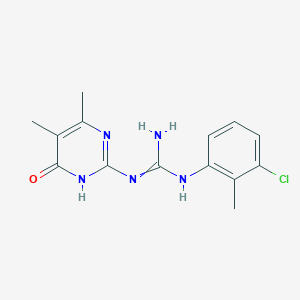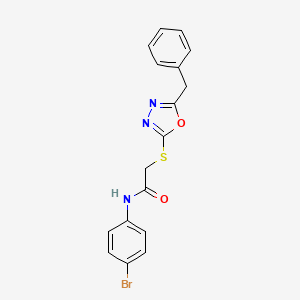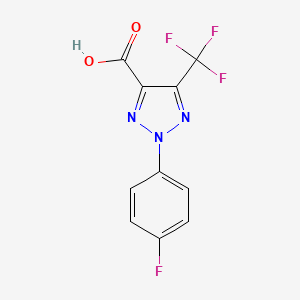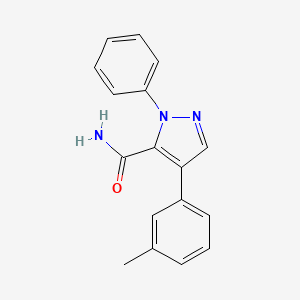
(S)-2-Amino-N-((R)-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(®-1-(4-butirilo-4-fenilpiperidin-1-il)-3-(4-metoxí-3-metilfenil)-1-oxopropan-2-il)-3-(1H-imidazol-4-il)propanamida es un complejo compuesto orgánico que presenta una variedad de grupos funcionales, incluyendo un grupo amino, un anillo imidazol y un anillo piperidina. Los compuestos con tales estructuras son a menudo de interés en química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (S)-2-Amino-N-(®-1-(4-butirilo-4-fenilpiperidin-1-il)-3-(4-metoxí-3-metilfenil)-1-oxopropan-2-il)-3-(1H-imidazol-4-il)propanamida probablemente implica múltiples pasos, incluyendo la formación del anillo piperidina, la introducción de los grupos butirilo y fenilo, y la unión del anillo imidazol. Las condiciones de reacción típicas pueden incluir el uso de grupos protectores, catalizadores y solventes específicos para obtener el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para compuestos tan complejos a menudo implican la optimización de la ruta de síntesis para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan el costo y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y metilo.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos carbonilo.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las condiciones para las reacciones de sustitución a menudo implican ácidos o bases fuertes, dependiendo de la naturaleza del sustituyente.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para moléculas más complejas o como ligando en química de coordinación.
Biología
Biológicamente, el compuesto podría investigarse por su potencial como agente farmacéutico, dada su similitud estructural con moléculas bioactivas conocidas.
Medicina
En medicina, podría explorarse su potencial terapéutico, particularmente en el tratamiento de trastornos neurológicos o como analgésico.
Industria
Industrialmente, el compuesto podría encontrar aplicaciones en la síntesis de materiales avanzados o como intermedio en la producción de otras sustancias químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. Podría interactuar con receptores o enzimas, modulando su actividad a través de interacciones de unión. Los objetivos moleculares podrían incluir receptores de neurotransmisores o canales iónicos, influyendo en las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
- (S)-2-Amino-N-(®-1-(4-fenilpiperidin-1-il)-3-(4-metoxifenil)-1-oxopropan-2-il)-3-(1H-imidazol-4-il)propanamida
- (S)-2-Amino-N-(®-1-(4-butirilo-4-fenilpiperidin-1-il)-3-(4-metilfenil)-1-oxopropan-2-il)-3-(1H-imidazol-4-il)propanamida
Singularidad
La singularidad de (S)-2-Amino-N-(®-1-(4-butirilo-4-fenilpiperidin-1-il)-3-(4-metoxí-3-metilfenil)-1-oxopropan-2-il)-3-(1H-imidazol-4-il)propanamida radica en su combinación específica de grupos funcionales y estereoquímica, que pueden conferir actividades biológicas o reactividad química únicas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C32H41N5O4 |
|---|---|
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)13-15-37(16-14-32)31(40)27(18-23-11-12-28(41-3)22(2)17-23)36-30(39)26(33)19-25-20-34-21-35-25/h5-7,9-12,17,20-21,26-27H,4,8,13-16,18-19,33H2,1-3H3,(H,34,35)(H,36,39)/t26-,27+/m0/s1 |
Clave InChI |
SPHDWBPXAMFBHY-RRPNLBNLSA-N |
SMILES isomérico |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC(=C(C=C2)OC)C)NC(=O)[C@H](CC3=CN=CN3)N)C4=CC=CC=C4 |
SMILES canónico |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC(=C(C=C2)OC)C)NC(=O)C(CC3=CN=CN3)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)


![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)


![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)


![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
